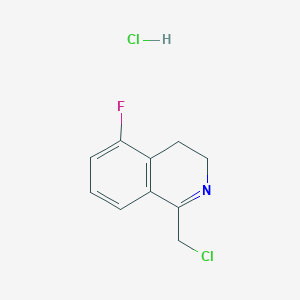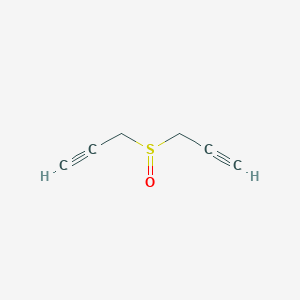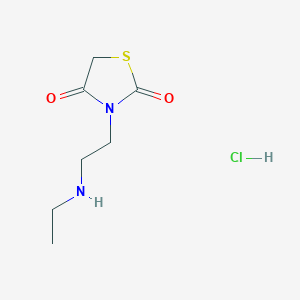
3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride
Übersicht
Beschreibung
3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride is a compound that belongs to the thiazolidin-2,4-dione (TZD) family . The TZD moiety is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The structure of the thiazolidine-2,4-dione scaffold, also called glitazone, consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Physical And Chemical Properties Analysis
The molecular formula of this compound is C7H13ClN2O2S, and its molecular weight is 224.71 g/mol.Wirkmechanismus
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, are known to interact with the ppar-γ receptor and cytoplasmic mur ligases .
Mode of Action
3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride interacts with its targets, leading to a series of biochemical reactions. TZD analogues are known to improve insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, TZD analogues are known to influence the insulin signaling pathway by improving insulin resistance . They also affect bacterial cell wall synthesis by inhibiting Mur ligases, enzymes involved in the biosynthesis of peptidoglycan .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. TZD analogues, for instance, can lead to improved insulin sensitivity in the case of PPAR-γ receptor activation . When inhibiting Mur ligases, they can disrupt bacterial cell wall synthesis, leading to antimicrobial effects .
Zukünftige Richtungen
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Biochemische Analyse
Biochemical Properties
3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazolidinedione derivatives, including this compound, are known to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism . Additionally, this compound exhibits antimicrobial activity by inhibiting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of PPAR-γ by this compound leads to improved insulin sensitivity and glucose uptake in adipocytes . Furthermore, its antimicrobial properties result in the disruption of bacterial cell wall synthesis, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the PPAR-γ receptor, leading to its activation and subsequent regulation of target genes involved in glucose and lipid metabolism . Additionally, the inhibition of Mur ligases by this compound prevents the formation of UDP-MurNAc-pentapeptide, a crucial precursor in bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazolidinedione derivatives, including this compound, maintain their stability under controlled conditions, ensuring consistent biological activity . Prolonged exposure may lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound improves insulin sensitivity and glucose metabolism without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and weight gain have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate glucose and lipid metabolism. For instance, the activation of PPAR-γ by this compound enhances the expression of genes involved in fatty acid oxidation and glucose uptake . Additionally, its antimicrobial activity involves the inhibition of Mur ligases, affecting bacterial cell wall synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters ensures its efficient uptake and localization within target cells . Furthermore, the distribution of this compound in tissues is influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments . This precise localization ensures the compound’s interaction with its target biomolecules and subsequent biological activity.
Eigenschaften
IUPAC Name |
3-[2-(ethylamino)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S.ClH/c1-2-8-3-4-9-6(10)5-12-7(9)11;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCULPKVPWDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C(=O)CSC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864057-88-4 | |
| Record name | 2,4-Thiazolidinedione, 3-[2-(ethylamino)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864057-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide](/img/structure/B1471392.png)


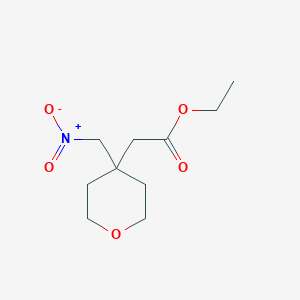
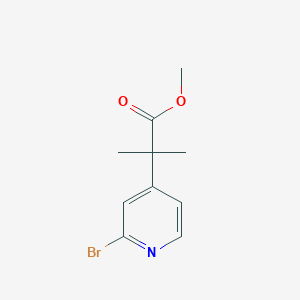
![3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride](/img/structure/B1471398.png)
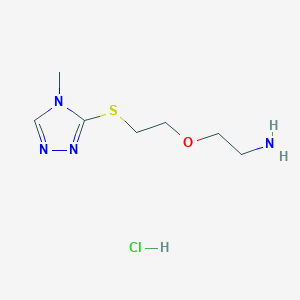


![(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B1471404.png)


